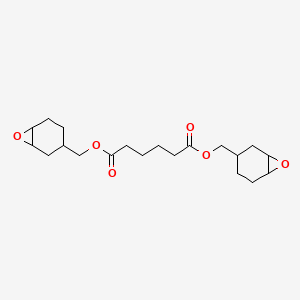

Bis(3,4-epoxycyclohexylmethyl) adipate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c21-19(23-11-13-5-7-15-17(9-13)25-15)3-1-2-4-20(22)24-12-14-6-8-16-18(10-14)26-16/h13-18H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUWPHRCMMMSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CCC4C(C3)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68924-34-5 | |

| Record name | Hexanedioic acid, 1,6-bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68924-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5051997 | |

| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3130-19-6 | |

| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3130-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(3,4-epoxycyclohexylmethyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1,6-bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(3,4-EPOXYCYCLOHEXYLMETHYL) ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3006WLL1W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Characterization of Bis(3,4-epoxycyclohexylmethyl) Adipate: An In-Depth Technical Guide

Introduction

Bis(3,4-epoxycyclohexylmethyl) adipate (CAS No. 3130-19-6) is a cycloaliphatic epoxy resin that holds a significant position in the formulation of advanced materials.[1][2][3][4] Its unique molecular architecture, featuring two epoxycyclohexyl rings linked by a flexible adipate ester chain, imparts a desirable combination of properties, including excellent weatherability, thermal stability, and low viscosity.[4] These characteristics make it an invaluable component in a wide array of applications, from coatings and adhesives to composite materials and electronic encapsulation.[2][5]

For researchers, scientists, and drug development professionals, a thorough understanding of the molecular structure and purity of this compound is paramount to ensuring lot-to-lot consistency, predicting material performance, and meeting stringent quality control standards. This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive characterization of this versatile epoxy resin. The methodologies and data interpretation presented herein are designed to serve as a robust framework for quality assessment and research and development.

Molecular Structure and Properties

-

Molecular Formula: C₂₀H₃₀O₆[6]

-

Molecular Weight: 366.45 g/mol [6]

-

Appearance: Colorless to pale yellow liquid[2]

-

Key Structural Features: Two terminal epoxycyclohexyl groups and a central adipate ester linkage.

References

"Bis(3,4-epoxycyclohexylmethyl) adipate" molecular weight and formula

An In-depth Technical Guide to Bis(3,4-epoxycyclohexylmethyl) Adipate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a cycloaliphatic epoxy resin valued for its unique combination of flexibility, durability, and performance characteristics. Tailored for researchers, material scientists, and professionals in drug development and advanced materials, this document delves into its chemical identity, synthesis, curing mechanisms, key properties, applications, and safety protocols.

Introduction: A Versatile Cycloaliphatic Epoxy Resin

This compound (CAS No. 3130-19-6) is a specialty epoxy resin distinguished by the presence of two epoxycyclohexyl groups linked by a flexible adipate ester chain. Unlike common bisphenol A-based epoxy resins, this cycloaliphatic structure imparts superior ultraviolet (UV) stability and weather resistance, making it a critical component in advanced materials subjected to harsh environmental conditions.[1][2] Its low viscosity, excellent electrical insulation properties, and good thermal stability further broaden its utility in high-performance coatings, composites, and electronics manufacturing.[1][3] This guide synthesizes field-proven insights and technical data to provide a holistic understanding of this versatile compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application. This compound is characterized by the following identifiers and properties.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₀O₆ | [4][5][6][7] |

| Molecular Weight | 366.45 g/mol | [5][6] |

| IUPAC Name | bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate | [4] |

| CAS Number | 3130-19-6 | [5][6][8][9] |

| Appearance | Colorless to pale yellow liquid | [9][10][11] |

| Density | 1.149 g/mL at 25 °C | [12] |

| Viscosity | 400 - 750 mPa·s at 25°C | [1][10][13] |

| Epoxy Equivalent Weight | 190 - 210 g/eq | [1][13] |

| Refractive Index | n20/D 1.493 | [7] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Synthesis Pathway: A Conceptual Overview

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The causality behind this pathway is to first create the ester linkage and then introduce the epoxy functionalities.

Experimental Protocol: Conceptual Synthesis

-

Esterification: The process typically begins with the esterification of adipic acid with 3-cyclohexenemethanol. This reaction forms the precursor, bis(3-cyclohexenylmethyl) adipate. This choice is critical as it establishes the flexible aliphatic backbone of the final molecule.

-

Epoxidation: The double bonds within the cyclohexene rings of the precursor are then epoxidized. This is commonly achieved using a peroxy acid, such as peracetic acid. The peroxy acid selectively converts the alkenes to epoxides, yielding the final this compound product. This step is crucial for introducing the reactive sites for subsequent curing.

-

Purification: The final product is purified to remove unreacted starting materials, byproducts, and residual solvents. Techniques such as vacuum distillation or column chromatography are employed to achieve the high purity required for performance applications.

Caption: Conceptual workflow for the synthesis of this compound.

Curing Chemistry: The Mechanism of Cross-Linking

The utility of this compound stems from the reactivity of its epoxy groups, which allows for cross-linking (curing) to form a durable thermoset polymer. It is suitable for anhydride, thermal cationic, and UV-initiated cationic curing.[1]

Cationic curing is a common and efficient method. The mechanism is initiated by a strong acid (generated thermally or photochemically), which protonates the oxygen atom of the epoxy ring. This activation makes the ring susceptible to nucleophilic attack by another epoxy group. The process propagates as a chain reaction, leading to the formation of a highly cross-linked polyether network. This self-validating system ensures that once initiated, the polymerization proceeds to completion, resulting in a stable material. The flexibility of the adipate backbone is retained in the final cured polymer, imparting improved toughness compared to more rigid epoxy systems.[1]

Caption: Simplified mechanism of cationic ring-opening polymerization for epoxy resins.

Key Performance Characteristics and Applications

The molecular structure of this compound directly translates to a set of desirable properties that govern its use in various demanding applications.

-

Weather and UV Resistance: The absence of the benzene rings found in conventional epoxies gives cycloaliphatic resins superior resistance to UV degradation and weathering. This makes them ideal for high-performance coatings for automotive, aerospace, and industrial applications that require long-term outdoor durability.[1][2]

-

Excellent Electrical Insulation: The material possesses superior dielectric properties, which are critical for preventing short circuits and ensuring signal integrity in electronic components.[3] This makes it a preferred choice for potting, encapsulation, and formulating dielectrics for printed circuit boards.[3]

-

Enhanced Flexibility and Toughness: The long, linear adipate chain introduces significant flexibility into the polymer backbone.[1] This characteristic is advantageous in applications where mechanical stress and thermal cycling are concerns. It is often blended with more rigid epoxy resins to improve the toughness of the final cured product.[1]

-

Low Curing Shrinkage: Minimal shrinkage during the curing process reduces internal stress on components, which is particularly important in electronics manufacturing to prevent damage to delicate circuits and ensure the integrity of the final assembly.[1][3]

-

Good Thermal Stability: The cured resin exhibits good heat resistance, allowing components to operate reliably at elevated temperatures without material degradation.[3][9]

Caption: Mapping of key properties of this compound to its primary applications.

Analytical Methodologies

Quality control and characterization of this compound are essential for ensuring consistent performance. High-Performance Liquid Chromatography (HPLC) is a suitable method for its analysis.[6]

Protocol: Reverse-Phase HPLC Analysis

This protocol provides a self-validating system for the separation and quantification of the compound.

-

Column Selection: A reverse-phase column, such as a C18 or a specialized Newcrom R1, is effective for separation.[6]

-

Mobile Phase Preparation: A mobile phase consisting of acetonitrile and water is typically used. A small amount of acid, such as phosphoric acid or formic acid (for Mass Spectrometry compatibility), is added to improve peak shape.[6]

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

-

Instrumentation Setup:

-

Set the HPLC system with the selected column and mobile phase.

-

Equilibrate the system until a stable baseline is achieved.

-

Set the detector (e.g., UV or Refractive Index) to an appropriate wavelength or setting for detection.

-

-

Injection and Analysis: Inject a known volume of the prepared sample. The retention time and peak area are used for qualitative and quantitative analysis, respectively, against a calibrated standard.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation.[4][12] It may also cause an allergic skin reaction.[4][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-impermeable gloves, safety glasses with side shields or a face shield, and a lab coat.[8][11]

-

Handling and Storage: Handle in a well-ventilated area to avoid breathing vapors.[8][11] Store in a tightly closed container in a cool, dry place away from ignition sources.[11]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8][12]

-

Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.[8][12]

-

Ingestion: Rinse mouth with water and call a physician or poison control center if you feel unwell.[8][12] Do not induce vomiting.[11]

-

Inhalation: Move the person to fresh air.[8]

-

Conclusion

This compound stands out as a high-performance cycloaliphatic epoxy resin. Its unique molecular architecture, which combines a flexible adipate core with reactive epoxycyclohexyl groups, delivers a superior balance of weather resistance, electrical insulation, and mechanical toughness. These properties make it an enabling material for innovation in demanding sectors such as coatings, composites, and electronics. A thorough understanding of its chemistry, performance characteristics, and safe handling protocols, as detailed in this guide, is essential for harnessing its full potential in advanced applications.

References

- 1. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C20H30O6 | CID 18410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bis-(3,4-Epoxycyclohexylmethyl)adipate | 3130-19-6 | FA172437 [biosynth.com]

- 6. Bis[(3,4-epoxycyclohexyl)methyl] adipate | SIELC Technologies [sielc.com]

- 7. Bis[(3,4-epoxycyclohexyl)methyl]adipate CAS 3130-19-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. echemi.com [echemi.com]

- 9. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]

- 10. guarson.com [guarson.com]

- 11. tetrawill.com [tetrawill.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. bis[(3,4-epoxycyclohexyl)methyl]adipate(UVR-6128) [xinjingchem.com]

Navigating the Safe Handling of Bis(3,4-epoxycyclohexylmethyl) adipate: A Technical Guide

This guide provides an in-depth examination of the health and safety considerations paramount for the handling of Bis(3,4-epoxycyclohexylmethyl) adipate (CAS No. 3130-19-6). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind safety protocols, ensuring a self-validating system of laboratory safety.

Chemical Identity and Physicochemical Properties

This compound is a cycloaliphatic epoxy resin. Its unique structure, containing two epoxycyclohexyl groups linked by an adipate ester, imparts desirable properties for various applications, including as a reactive diluent, an intermediate for epoxy resins, and in the formulation of coatings and adhesives.[1][2] A thorough understanding of its physical and chemical properties is the foundation of a robust safety assessment.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₆ | [3][4] |

| Molecular Weight | 366.45 g/mol | [3][4] |

| Appearance | Pale yellow to colorless viscous liquid | [2][5] |

| Density | 1.149 g/mL at 25 °C | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| Boiling Point | 474.2 °C at 760 mmHg | [1][4] |

| Refractive Index | n20/D 1.493 | [4] |

This table summarizes key physicochemical data, which is critical for assessing potential hazards such as flammability and for designing appropriate storage and handling procedures.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][5][6] The primary hazards are associated with skin sensitization, eye irritation, and acute oral toxicity.[3]

GHS Classification:

-

Skin Sensitization, Category 1B: May cause an allergic skin reaction.[5][6] This is a critical consideration, as repeated skin contact can lead to sensitization, where subsequent exposures, even at low levels, can trigger an allergic response.[2]

-

Eye Irritation, Category 2A: Causes serious eye irritation.[3]

-

Acute Toxicity, Oral, Category 4: Harmful if swallowed.[3]

The GHS pictograms and hazard statements provide a clear and immediate visual warning of these risks.

| Pictogram | GHS Classification | Hazard Statement |

|

| Skin Sensitization (Category 1B), Eye Irritation (Category 2A), Acute Toxicity, Oral (Category 4) | H317: May cause an allergic skin reactionH319: Causes serious eye irritationH302: Harmful if swallowed |

This table provides a concise summary of the GHS hazard classification, which is foundational for hazard communication and risk assessment in the workplace.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with personal protective equipment (PPE). The following diagram illustrates the hierarchy of controls, a fundamental concept in occupational safety.

Caption: Hierarchy of controls for risk mitigation.

Engineering Controls:

-

Work with this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when heating or creating aerosols.[5]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6] Standard safety glasses may not provide adequate protection from splashes.

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, a respirator with an appropriate cartridge (e.g., type ABEK) may be necessary.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize the risk of exposure and incidents.

Handling:

-

Training: All personnel must be trained on the hazards and safe handling procedures for this chemical.[5][7][8]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[5][6]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

-

Grounding: When transferring large quantities, use grounding and bonding to prevent static discharge.[5]

Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5]

-

Keep containers tightly closed when not in use.[5]

-

Store away from incompatible materials.

-

The recommended storage class is for combustible liquids.

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical. The following decision tree outlines the immediate first aid measures.

Caption: First aid decision tree for exposure incidents.

Accidental Release Measures:

-

Evacuate: Evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[6]

-

Absorb: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Clean: Clean the affected area thoroughly.

-

PPE: Wear appropriate personal protective equipment during cleanup.[6]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]

-

Hazards from Combustion: Hazardous decomposition products may include carbon monoxide and carbon dioxide.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Toxicological and Ecological Information

While comprehensive toxicological data is not always available for all chemicals, the following information has been reported:

-

Acute Toxicity:

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[5]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[2][5][6]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[5]

-

Ecological Information: Data on the ecological effects of this substance is limited.[6] Therefore, it is crucial to prevent its release into the environment.[5][6]

Disposal Considerations

Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.[5][6] Do not dispose of it in drains or the environment. It should be disposed of as hazardous waste.[5][6]

Regulatory Context

The handling and communication of hazards associated with this chemical are governed by regulations such as the OSHA Hazard Communication Standard (29 CFR 1910.1200) in the United States and the CLP Regulation (EC) No 1272/2008 in Europe.[9][10][11][12][13] These regulations mandate that employers provide employees with information and training on hazardous chemicals in their work area.[7][8][11][13]

References

- 1. echemi.com [echemi.com]

- 2. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]

- 3. This compound | C20H30O6 | CID 18410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. tetrawill.com [tetrawill.com]

- 6. echemi.com [echemi.com]

- 7. naspweb.com [naspweb.com]

- 8. Hazard Communication. - 1910.1200 [gulflink.osd.mil]

- 9. hsa.ie [hsa.ie]

- 10. Regulation (EC) No 1272/2008 - classification, labelling and packaging of substances and mixtures (CLP) | Safety and health at work EU-OSHA [osha.europa.eu]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. OSHA Standard 29 CFR 1910.1200: Hazard Communication - Workplace Material Handling & Safety [workplacepub.com]

- 13. eCFR :: 29 CFR 1910.1200 -- Hazard communication. [ecfr.gov]

An In-depth Technical Guide to Bis(3,4-epoxycyclohexylmethyl) Adipate: Properties, Applications, and Formulation Insights

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of advanced materials, cycloaliphatic epoxy resins stand out for their exceptional performance characteristics, bridging the gap between conventional epoxy systems and the demanding requirements of high-technology applications. Among these, Bis(3,4-epoxycyclohexylmethyl) adipate has carved a significant niche, offering a unique combination of flexibility, durability, and superior electrical and thermal properties. This guide, intended for the discerning scientific and research community, moves beyond a cursory overview to provide a deep, mechanistic understanding of this versatile diepoxide. Herein, we dissect its chemical identity, explore the causality behind its performance through an examination of its reaction mechanisms, and provide actionable protocols for its synthesis, curing, and characterization. Our objective is to equip researchers and development professionals with the field-proven insights necessary to innovate and optimize its use in applications ranging from advanced composites and electronics to specialized coatings and adhesives.

Chemical Identity: A Comprehensive Nomenclature

This compound is a cycloaliphatic diepoxide characterized by two epoxycyclohexane rings linked by an adipate ester chain. This structure imparts a unique balance of properties, including low viscosity, high reactivity in cationic polymerization, and excellent flexibility in the cured state. Due to its widespread use in various industries, it is known by a multitude of synonyms, trade names, and chemical identifiers. A clear understanding of this nomenclature is critical for navigating technical literature and sourcing materials.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| CAS Number | 3130-19-6[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32] |

| IUPAC Name | bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate[33] |

| EC Number | 221-518-5[2][6][9][11] |

| Molecular Formula | C20H30O6[1][3][7][8][10][24][31] |

| Molecular Weight | 366.45 g/mol [2][3][6][24] |

| Common Synonyms | Di(3,4-epoxycyclohexylmethyl) adipate[1][2][5][6][9][10] |

| Bis((3,4-epoxycyclohexyl)methyl)adipate[3][33][5][11] | |

| Hexanedioic acid, bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester[33][5][6][9][11] | |

| Adipic acid, diester with 7-oxabicyclo[4.1.0]heptane-3-methanol[5][6][9][10] | |

| Selected Trade Names | ERL-4299[5][31] |

| UVR-6128[15][27][31] | |

| TTA26[33][4][7][16][31] | |

| GS 6128[31] |

Physicochemical and Thermomechanical Properties

The utility of this compound in various applications is a direct consequence of its physical and chemical properties, both in its uncured and cured states. The long aliphatic adipate backbone provides flexibility, while the cycloaliphatic epoxy groups offer high reactivity and excellent thermal and UV resistance.

Table 2: Typical Physical and Chemical Properties of Uncured this compound

| Property | Value |

| Appearance | Colorless to light yellow liquid[15] |

| Epoxy Equivalent Weight (EEW) | 190 - 210 g/eq[15][16][29] |

| Viscosity @ 25°C | 400 - 750 mPa·s[15][16] |

| Density @ 25°C | 1.149 g/mL[2][6][9][10][20][32] |

| Refractive Index (n20/D) | 1.493[2][6][9][10][20][32] |

| Flash Point | >230 °F (>110 °C)[6][9][20] |

| Water Solubility | 2 mg/L at 20°C[20] |

Upon proper curing, this monomer transforms into a robust thermoset polymer. Its final properties are highly dependent on the curing mechanism and the specific formulation used. For instance, when cured with methylhexahydrophthalic anhydride (MHHPA), a common thermal curing agent, the resulting polymer exhibits a glass transition temperature (Tg) of approximately 133°C.[16] This indicates good thermal stability for many electronic and composite applications.

Synthesis and Manufacturing

The industrial synthesis of this compound is a two-step process. The first step involves the epoxidation of 4-vinylcyclohexene to produce 3,4-epoxycyclohexylmethanol. The second, and key, step is the esterification of adipic acid with two equivalents of 3,4-epoxycyclohexylmethanol.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for laboratory-scale synthesis.

Materials:

-

Adipic acid

-

3,4-Epoxycyclohexylmethanol

-

Toluene (or other suitable solvent for azeotropic water removal)

-

p-Toluenesulfonic acid (catalyst)

-

Sodium carbonate solution (for neutralization)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a condenser, a thermometer, and a magnetic stirrer, combine adipic acid (1.0 equivalent), 3,4-epoxycyclohexylmethanol (2.1 equivalents), and toluene.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.5-1.0 mol%).

-

Esterification: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.

-

Neutralization and Washing: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a sodium carbonate solution to neutralize the acid catalyst. Subsequently, wash with water and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation if necessary.

Curing Mechanisms and Protocols

A key feature of this compound is its high reactivity towards cationic polymerization, which can be initiated by either UV light or heat. This mechanism proceeds via a ring-opening polymerization of the epoxy groups.

Cationic UV Curing

Cationic UV curing offers several advantages, including high curing speeds, low energy consumption, and the absence of oxygen inhibition.[11][21] The process is initiated by a photoinitiator that, upon exposure to UV radiation, generates a strong acid that catalyzes the polymerization.

Caption: Cationic ring-opening polymerization of epoxy monomers.

Materials:

-

This compound

-

Cationic photoinitiator (e.g., a triarylsulfonium hexafluoroantimonate salt)

-

Reactive diluent (optional, e.g., an oxetane)

Procedure:

-

Formulation: In a light-protected container, thoroughly mix this compound with the desired concentration of the cationic photoinitiator (typically 1-4 wt%). If a lower viscosity or faster cure speed is desired, a reactive diluent can be added at this stage.

-

Application: Apply a thin film of the formulation onto the substrate.

-

UV Exposure: Expose the film to a UV light source (e.g., a mercury vapor lamp or a 365 nm LED) with a specific intensity and dose. The required dose will depend on the photoinitiator concentration, film thickness, and desired degree of cure.

-

Post-Cure: For some applications, a post-cure bake at a moderate temperature (e.g., 80-120°C) can be beneficial to complete the polymerization ("dark cure") and enhance the final properties of the material.[11]

Thermal Curing

Thermal curing is an alternative to UV curing and is often employed for applications where UV light cannot penetrate, such as in thick sections or with filled composites. Anhydrides, like methylhexahydrophthalic anhydride (MHHPA), are common curing agents for cycloaliphatic epoxy resins.[3]

Materials:

-

This compound

-

Methylhexahydrophthalic anhydride (MHHPA)

-

Accelerator (e.g., a tertiary amine or an imidazole)

Procedure:

-

Formulation: Calculate the stoichiometric ratio of MHHPA to this compound based on their respective equivalent weights. The anhydride to epoxy ratio is typically around 0.85 to 1.0.

-

Mixing: Gently heat the this compound to reduce its viscosity (e.g., to 50-60°C). Add the MHHPA and the accelerator (typically 0.5-2.0 phr) and mix thoroughly until a homogeneous solution is obtained.

-

Degassing: Degas the mixture under vacuum to remove any entrapped air bubbles.

-

Curing: Pour the mixture into a preheated mold and cure in an oven using a staged cure cycle. A typical cycle might be:

-

100°C for 2 hours

-

150°C for 3-4 hours

-

A post-cure at a higher temperature (e.g., 180°C) for 2 hours may be used to maximize the glass transition temperature.

-

Applications in Research and Industry

The unique properties of this compound make it a valuable material in a variety of high-performance applications.

-

Electronics: Its excellent dielectric properties, low shrinkage, and high thermal stability are crucial for encapsulating sensitive electronic components, potting, and as a resin for printed circuit boards.[2]

-

Composites: It serves as a matrix resin for advanced composites, particularly where good weather resistance and electrical insulation are required.[16] Its low viscosity aids in fiber impregnation.

-

Coatings and Inks: In UV-curable coatings and inks, it provides excellent adhesion, chemical resistance, and flexibility.[18]

-

Adhesives: As a component in structural adhesives, it contributes to good toughness and durability.

Analytical and Quality Control Methods

Ensuring the quality and consistency of both the uncured resin and the cured polymer is essential. Several analytical techniques are employed for this purpose.

Determination of Epoxy Equivalent Weight (EEW)

The EEW is a critical parameter for formulating curable systems. The most common method is titration.

This method is based on the reaction of hydrogen bromide with the epoxy group.[17]

Reagents:

-

0.1 N Perchloric acid in acetic acid

-

Tetraethylammonium bromide solution in acetic acid

-

Crystal violet indicator

Procedure:

-

Sample Preparation: Accurately weigh a sample of the epoxy resin into a flask.

-

Dissolution: Dissolve the sample in a suitable solvent like chloroform or chlorobenzene.

-

Reagent Addition: Add the tetraethylammonium bromide solution.

-

Titration: Add a few drops of the crystal violet indicator and titrate with the 0.1 N perchloric acid solution. The endpoint is indicated by a color change from violet to green.

-

Blank Titration: Perform a blank titration without the epoxy resin sample.

-

Calculation: The EEW is calculated based on the difference in the titrant volume between the sample and the blank.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for both confirming the chemical structure of the uncured resin and for monitoring the curing process. The disappearance of the characteristic epoxy ring absorbance band (around 915 cm⁻¹) can be used to quantitatively determine the extent of cure.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate and confirm the detailed chemical structure of the molecule.[8][14]

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to study the curing kinetics, determine the heat of reaction, and measure the glass transition temperature (Tg) of the cured material.[19][34][35]

-

Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability and decomposition temperature of the cured polymer.[33][6]

Safety, Handling, and Environmental Profile

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Health Hazards: It may cause an allergic skin reaction and serious eye irritation.[4][9] It is harmful if swallowed.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Ensure adequate ventilation.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

-

Environmental Fate: Some sources suggest good biodegradability, which is attributed to the presence of the ester linkage that can be susceptible to hydrolysis.[1][24] However, for a comprehensive environmental impact assessment, further studies on its ecotoxicity and persistence are recommended. Recent research has focused on developing degradable cycloaliphatic epoxy resins to improve the recyclability of thermoset composites.[4][7][9]

Conclusion

This compound is a high-performance cycloaliphatic epoxy resin with a unique and advantageous property profile. Its low viscosity, high reactivity in cationic curing, and the flexibility it imparts to cured systems make it an enabling material for innovation in electronics, composites, coatings, and adhesives. A thorough understanding of its chemical nature, curing mechanisms, and analytical characterization, as detailed in this guide, is paramount for researchers and scientists seeking to harness its full potential in the development of next-generation materials.

References

- 1. scribd.com [scribd.com]

- 2. nbinno.com [nbinno.com]

- 3. Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 4. uh-ir.tdl.org [uh-ir.tdl.org]

- 5. piketech.com [piketech.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C20H30O6 | CID 18410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Degradable Semi-Cycloaliphatic Epoxy Resin for Recyclable Carbon Fiber-Reinforced Composite Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US6774250B1 - Process for the preparation of reaction products of cycloaliphatic epoxides with multifunctional hydroxy compounds - Google Patents [patents.google.com]

- 11. toagoseiamerica.com [toagoseiamerica.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]

- 16. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]

- 17. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 18. The application of cycloaliphatic epoxy resin in hybrid UV curing systems. - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 19. researchgate.net [researchgate.net]

- 20. paint.org [paint.org]

- 21. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. hiranuma.com [hiranuma.com]

- 23. Frontiers | In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms [frontiersin.org]

- 24. Bis-(3,4-Epoxycyclohexylmethyl)adipate | 3130-19-6 | FA172437 [biosynth.com]

- 25. CN102507574A - Method for detecting epoxy equivalent weight - Google Patents [patents.google.com]

- 26. jmscience.com [jmscience.com]

- 27. bis[(3,4-epoxycyclohexyl)methyl]adipate(UVR-6128) [ycxinjingchem.com]

- 28. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 29. watson-int.com [watson-int.com]

- 30. Curing behavior and thermal properties of multifunctional epoxy resin with methylhexahydrophthalic anhydride [ouci.dntb.gov.ua]

- 31. Bis (3,4-Epoxycyclohexylmethyl) Adipate|3130-19-6--Guarson Chemical Co., Ltd. [guarson.com]

- 32. This compound | 3130-19-6 [chemicalbook.com]

- 33. Decomposition Of Vinyl Esters Of Cycloaliphatic Epoxy Resins: A Kinetic Study [journalijar.com]

- 34. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 35. engineering.unt.edu [engineering.unt.edu]

A Senior Application Scientist's Guide to the Reactivity of Bis(3,4-epoxycyclohexylmethyl) Adipate with Diverse Curing Systems

Abstract

Bis(3,4-epoxycyclohexylmethyl) adipate (BECA), a prominent cycloaliphatic epoxy resin, offers a unique combination of flexibility, superior weatherability, and excellent electrical insulating properties. Unlike traditional bisphenol-A based epoxies, its reactivity is distinct, favoring specific curing pathways that are critical for formulation success in advanced applications such as high-performance coatings, adhesives, and electronic encapsulation. This technical guide provides an in-depth exploration of the reactivity of BECA with various classes of curing agents. We will dissect the core chemical mechanisms of thermal anhydride curing and cationic polymerization (both UV and thermally initiated), offering field-proven insights into how experimental choices influence the final properties of the cured network. This document is intended for researchers, scientists, and formulation chemists seeking to leverage the unique performance advantages of BECA by mastering its curing chemistry.

An Introduction to this compound (BECA)

This compound, often referred to by the CAS number 3130-19-6, is a difunctional cycloaliphatic epoxy resin.[1][2][3] Its molecular structure is characterized by two epoxy groups, each situated on a cyclohexane ring, linked by a flexible adipate ester chain.[1] This unique combination of a rigid cycloaliphatic structure and a pliable linear chain imparts a valuable balance of properties.

The absence of aromatic rings, which are characteristic of common bisphenol-A (BPA) epoxy resins, is the primary reason for BECA's superior UV resistance and non-yellowing behavior.[4] This makes it an ideal candidate for applications requiring long-term optical clarity and outdoor durability.[4][5]

Core Chemical and Physical Properties

A foundational understanding of BECA's properties is essential for effective formulation. The adipate backbone provides enhanced flexibility compared to other more rigid cycloaliphatic epoxies, while the epoxy groups serve as the reactive sites for cross-linking.[1]

Table 1: Typical Properties of this compound (BECA)

| Property | Typical Value | Unit | Significance in Formulation |

| Chemical Formula | C₂₀H₃₀O₆ | - | Foundational molecular information.[2][3] |

| Molecular Weight | 366.45 | g/mol | Influences stoichiometry calculations with curing agents.[2][3] |

| Epoxy Equivalent Weight (EEW) | 190 - 210 | g/mol | Critical Parameter: Defines the mass of resin containing one mole of epoxy groups. Essential for calculating curative ratios.[6] |

| Appearance | Colorless to pale yellow liquid | - | A quality control indicator; significant color may suggest impurities.[1] |

| Viscosity @ 25°C | 400 - 750 | mPa·s | Indicates flow behavior; moderate viscosity allows for good handling and wetting of substrates.[6] |

| Density @ 25°C | ~1.149 | g/mL | Necessary for volume-based calculations and material planning.[7][8] |

Industrial Significance and Applications

The advantageous properties of BECA position it as a high-performance resin in several demanding fields:

-

Performance Coatings: Used in automotive primers, industrial maintenance coatings, and clear coats where excellent weatherability and gloss retention are required.[5][9]

-

Electronic Materials: Its low ionic impurity content and superb dielectric properties make it suitable for encapsulating microchips, LEDs, and high-voltage cable insulation.[9][10]

-

Adhesives and Composites: Provides strong adhesion and good thermal stability for structural bonding and fiber-reinforced plastics.[1]

Reactivity with Anhydride Curing Agents

Anhydride curing is a common thermal curing method for cycloaliphatic epoxies. The reaction proceeds via a polyesterification process, creating a tightly cross-linked network with high thermal stability and excellent chemical resistance. Unlike BPA-based epoxies, which react readily with amines, cycloaliphatic epoxies like BECA show lower reactivity with nucleophiles such as amines but react efficiently with anhydrides, especially in the presence of a catalyst.[10][11]

The Anhydride Curing Mechanism

The curing process is initiated by a catalyst, typically a tertiary amine or an organometallic compound. The catalyst activates the anhydride, making it susceptible to attack by a hydroxyl group (present as an impurity or intentionally added). This initial reaction opens the anhydride ring and generates a carboxylic acid group. This newly formed acid then reacts with an epoxy group, regenerating a hydroxyl group that can continue the cycle. This propagation leads to the formation of a robust polyester network.

Causality Insight: The choice of catalyst is critical. Tertiary amines like benzyldimethylamine (BDMA) are common, but imidazoles can offer a longer pot life and a more rapid cure at elevated temperatures. The catalyst concentration directly impacts the gel time and the final cure temperature; higher concentrations accelerate the reaction but may reduce the working life of the formulation.

Diagram 1: Anhydride Curing Mechanism of BECA

Caption: Catalytic ring-opening polymerization of BECA with an anhydride hardener.

Experimental Protocol: Thermal Curing of BECA with Hexahydrophthalic Anhydride (HHPA)

This protocol describes a standard method for evaluating the cure profile and properties of a BECA system cured with a common anhydride, HHPA.

Self-Validation System: The protocol's integrity is maintained by cross-referencing thermal data from Differential Scanning Calorimetry (DSC) with mechanical data from Dynamic Mechanical Analysis (DMA). A complete cure is indicated when a second DSC scan shows no residual exotherm, and the glass transition temperature (Tg) from DMA aligns with the expected value for a fully cross-linked network.

Methodology:

-

Stoichiometric Calculation:

-

Determine the required mass of HHPA per 100 parts of BECA resin (phr). The stoichiometric ratio is typically calculated based on the Epoxy Equivalent Weight (EEW) of BECA and the molecular weight of HHPA. A common ratio is 0.8 to 1.0 moles of anhydride per mole of epoxy.

-

Example: For BECA with EEW = 200 g/eq and HHPA (MW = 154.16 g/mol ), a 0.9 molar ratio requires: (0.9 * 154.16) / 200 * 100 = 69.4 phr HHPA.

-

-

Formulation:

-

Pre-heat the BECA resin to 60°C to reduce its viscosity.

-

Melt the solid HHPA at 60-70°C.

-

Add the molten HHPA to the pre-heated BECA resin under moderate mechanical stirring.

-

Add the catalyst (e.g., 1.0 phr of 1-methylimidazole) and continue mixing for 5-10 minutes until the mixture is homogeneous.

-

Degas the mixture in a vacuum chamber to remove entrapped air.

-

-

Curing:

-

Pour the formulation into pre-heated molds.

-

Cure in a programmable oven using a multi-stage cycle: e.g., 2 hours at 100°C followed by 3 hours at 150°C. This stepped approach allows for initial gelation at a lower temperature to minimize stress before completing the cross-linking at a higher temperature.

-

-

Characterization:

-

DSC: Perform a scan from 25°C to 250°C at 10°C/min to determine the total heat of reaction (exotherm) and the onset of cure. A post-cure scan confirms the absence of residual cure.

-

DMA: Analyze a cured sample to determine the glass transition temperature (Tg) and storage modulus (E').

-

Cationic Curing of BECA (UV and Thermal)

Cationic polymerization is a highly efficient curing mechanism for cycloaliphatic epoxies.[11] It is initiated by superacids, which are generated either photolytically (UV curing) or thermally from a blocked catalyst. This mechanism is characterized by a "dark cure" phenomenon, where the polymerization continues even after the initiating source (UV light or heat) is removed.

Mechanism of Cationic Polymerization

The process begins when an initiator (e.g., a diaryliodonium salt for UV cure) absorbs energy and decomposes to generate a strong protic acid (H+). This acid protonates the oxygen atom of an epoxy ring, creating a highly reactive oxonium ion. This cation then attacks another epoxy monomer, propagating the chain reaction. This ring-opening polymerization is very fast and continues until the reactive center is terminated.

Field-Proven Insight: Unlike free-radical polymerization, cationic curing is not inhibited by oxygen, allowing for rapid curing in ambient air without the need for nitrogen inerting. However, it is highly sensitive to nucleophilic impurities, especially water. Moisture can compete with the epoxy monomer for the active cationic center, leading to chain termination and incomplete cure. Therefore, all components must be thoroughly dried before formulation.

Diagram 2: Cationic UV Curing Workflow

Caption: Standard workflow for UV-initiated cationic curing of a BECA formulation.

Comparative Data: Curing Agents and Resulting Properties

The choice of curing agent profoundly impacts the performance of the final BECA-based material. The following table summarizes typical properties achieved with different curing systems.

Table 2: Comparative Performance of BECA Curing Systems

| Property | Anhydride Cure (HHPA) | Cationic UV Cure | Cationic Thermal Cure | Unit |

| Cure Conditions | 2h @ 100°C + 3h @ 150°C | Seconds of UV Exposure | 30-60 min @ 130-150°C | - |

| Glass Transition (Tg) | 140 - 160 | 160 - 180 | 150 - 170 | °C |

| Tensile Strength | High | Very High | Very High | MPa |

| Chemical Resistance | Excellent | Superior | Superior | - |

| Moisture Sensitivity | Low | High (during cure) | High (during cure) | - |

| Pot Life | Hours to Days | Months (in dark) | Hours (at RT) | - |

| Key Advantage | Toughness, cost-effective | Speed, low energy use | One-component system | - |

Conclusion

This compound is a versatile cycloaliphatic epoxy resin whose full potential is unlocked through a precise understanding of its reactivity. Anhydride curing offers a robust and cost-effective pathway to tough, thermally stable materials, ideal for structural applications. In contrast, cationic polymerization, initiated by either UV light or thermal catalysts, provides extremely rapid cure speeds and superior chemical resistance, making it the preferred choice for high-throughput coating and electronic applications. The key to successful formulation lies in controlling the stoichiometry for anhydride systems and rigorously excluding moisture for cationic systems. By mastering these distinct curing chemistries, researchers and developers can engineer materials tailored to the most demanding performance criteria.

References

- 1. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]

- 2. This compound | C20H30O6 | CID 18410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis-(3,4-Epoxycyclohexylmethyl)adipate | 3130-19-6 | FA172437 [biosynth.com]

- 4. Cycloaliphatic vs Traditional Epoxy Resins: Properties & Applications | RUQINBA [rqbchemical.com]

- 5. Cycloaliphatic Epoxy Resins [old.westlakeepoxy.com]

- 6. xinjingchem.com [xinjingchem.com]

- 7. This compound | 3130-19-6 [chemicalbook.com]

- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. echemi.com [echemi.com]

- 10. youtube.com [youtube.com]

- 11. What is Cycloaliphatic Epoxy Resin? - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

Environmental fate and biodegradability of "Bis(3,4-epoxycyclohexylmethyl) adipate"

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Bis(3,4-epoxycyclohexylmethyl) Adipate

Introduction: A Profile of this compound

This compound (CAS RN: 3130-19-6), a cycloaliphatic epoxy resin, is a significant component in the formulation of advanced materials.[1] Valued for its excellent thermal stability, electrical insulation properties, and low curing shrinkage, it serves as a reactive diluent and flexibilizer in high-performance coatings, adhesives, composites, and electronic encapsulants.[1][2][3] Its molecular structure, featuring two epoxycyclohexyl groups linked by an adipate ester chain, imparts a unique combination of toughness and weather resistance to cured polymer systems.[3][4]

Despite its widespread industrial application, a comprehensive, publicly available dataset on its environmental fate and biodegradability remains notably sparse. While some commercial sources claim it possesses "good biodegradability," these assertions are often not substantiated by standardized testing data.[4][5] This guide, designed for researchers, environmental scientists, and product stewards, provides a framework for assessing the environmental profile of this compound. It synthesizes known physicochemical properties with established principles of environmental chemistry and toxicology, outlining the necessary experimental pathways to rigorously evaluate its persistence, degradation, and potential ecological impact.

Physicochemical Characteristics

A substance's behavior in the environment is fundamentally governed by its physical and chemical properties. These parameters are critical inputs for environmental modeling and for designing relevant degradation and ecotoxicity studies.

| Property | Value | Source(s) |

| CAS Number | 3130-19-6 | [6] |

| Molecular Formula | C₂₀H₃₀O₆ | [7] |

| Molecular Weight | 366.45 g/mol | [7] |

| Appearance | Colorless to pale yellow viscous liquid | [2][8] |

| Density | 1.149 g/mL at 25 °C | [7][9] |

| Boiling Point | 474.2 °C at 760 mmHg | [9][10] |

| Flash Point | >113 °C (>230 °F) | [7][9] |

| Water Solubility | 2 mg/L at 20 °C | [11] |

| LogP (XLogP3) | 2.3 - 2.98 | [2][10][11] |

| Vapor Pressure | 0 Pa at 25 °C | [11] |

| Refractive Index | n20/D 1.493 | [7][9] |

A Framework for Environmental Assessment

The environmental journey of a chemical is a complex interplay of transport and transformation processes. Understanding this journey is essential for predicting exposure and potential risk. The primary degradation pathways—hydrolysis, photolysis, and biodegradation—determine the compound's persistence, while its partitioning behavior dictates its distribution across air, water, and soil.

Caption: Conceptual workflow for assessing the environmental fate of this compound.

Abiotic Degradation: The Initial Transformation Steps

Before microbial action, a chemical's stability is first challenged by abiotic forces like water and sunlight.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for compounds containing susceptible functional groups, such as esters. This compound contains two ester linkages that are prime targets for hydrolysis. This reaction, which can be catalyzed by acid or base, would cleave the molecule into adipic acid and 3,4-epoxycyclohexylmethanol. The epoxy rings themselves can also undergo hydrolysis to form diols, particularly under non-neutral pH conditions. Given its very low water solubility, this process is likely to be slow in the water column but may be more significant at the sediment-water interface.

Photodegradation

Direct photodegradation occurs when a chemical absorbs light in the solar spectrum (λ > 290 nm) and undergoes a transformation. The target molecule lacks significant chromophores that absorb strongly in this range. Therefore, direct photolysis is expected to be a minor degradation pathway.[12] However, indirect photodegradation, mediated by reactive species present in natural waters (e.g., hydroxyl radicals), could contribute to its transformation. Studies on other epoxy resins have shown that while the initial degradation may be slow, subsequent reactions can proceed more rapidly.[12]

Biodegradation: The Ultimate Environmental Sink

Biodegradation is the breakdown of organic matter by microorganisms and is the most critical process for the ultimate removal of synthetic chemicals from the environment.

Assessing Biodegradability: Aerobic vs. Anaerobic

A comprehensive assessment requires evaluating degradation under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, which represent environments like surface waters and deep sediments, respectively.[13][14] Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are the gold standard for producing reliable and comparable data.[15]

Hypothesized Aerobic Biodegradation Pathway

The most probable initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bonds by microbial esterases. This would mirror the chemical hydrolysis pathway, yielding adipic acid and 3,4-epoxycyclohexylmethanol. Both of these smaller molecules are generally more amenable to microbial uptake and degradation than the parent compound.

-

Adipic Acid: A linear dicarboxylic acid, it is expected to be readily biodegradable via the β-oxidation pathway.

-

3,4-Epoxycyclohexylmethanol: The microbial degradation of this cycloaliphatic alcohol would likely proceed through the opening of the epoxide ring to form a diol, followed by oxidation of the alcohol group and subsequent ring cleavage. The degradation of similar alicyclic structures has been documented.[16]

Caption: Hypothesized aerobic biodegradation pathway for this compound.

Experimental Protocol: OECD 301F Ready Biodegradability (Manometric Respirometry)

To empirically test the unsubstantiated claims of "good biodegradability," a standard Ready Biodegradability test is the essential first step. The OECD 301F guideline is a robust method for this purpose.

Objective: To determine if this compound can undergo rapid and ultimate degradation by aerobic microorganisms.

Principle: A solution of the test substance in a mineral medium is inoculated with activated sludge. The consumption of oxygen is measured over 28 days and is expressed as a percentage of the theoretical maximum oxygen demand (ThOD).

Methodology:

-

Preparation of Reagents:

-

Mineral Medium: Prepare a stock solution containing phosphate buffer, magnesium sulfate, calcium chloride, and ferric chloride as specified in the OECD 301 guideline.

-

Test Substance: this compound. Due to its low water solubility, it should be adsorbed onto an inert support like silica gel or dosed directly as a liquid.

-

Inoculum: Collect fresh activated sludge from a domestic wastewater treatment plant. Wash and aerate it as per the guideline to reduce endogenous respiration.

-

Reference Substance: Sodium benzoate. This serves as a positive control to verify the viability of the inoculum.

-

-

Experimental Setup:

-

Set up multiple respirometer vessels for each condition:

-

Test Vessels: Mineral medium + Inoculum + Test Substance (e.g., at 100 mg/L).

-

Reference Vessels: Mineral medium + Inoculum + Sodium Benzoate.

-

Toxicity Control: Mineral medium + Inoculum + Test Substance + Reference Substance.

-

Blank Control: Mineral medium + Inoculum (to measure endogenous respiration).

-

-

The final concentration of microorganisms should be between 2-30 mg/L of suspended solids.

-

Seal the vessels and place them in a temperature-controlled (20 ± 1°C) water bath with constant stirring.

-

-

Data Collection:

-

Continuously measure the oxygen uptake in each vessel for 28 days using the respirometer's pressure sensors.

-

The blank respiration is subtracted from the test and reference vessels.

-

Calculate the percentage biodegradation (%D) using the formula: %D = (O₂ consumed (mg/L) / ThOD (mg/L)) * 100

-

The Theoretical Oxygen Demand (ThOD) for C₂₀H₃₀O₆ is 2.25 mg O₂/mg substance.

-

-

Validation and Interpretation:

-

Pass Criteria: The substance is considered "readily biodegradable" if it reaches >60% of its ThOD within the 28-day period, and this level is reached within 10 days of biodegradation exceeding 10% (the "10-day window").

-

Validity of the Test: The reference substance (sodium benzoate) must meet the pass criteria, and the oxygen consumption in the blank should be within the limits specified by the guideline. The toxicity control should show degradation to rule out inhibitory effects of the test substance.

-

Environmental Distribution and Ecotoxicity

Partitioning and Bioaccumulation

The LogP value (2.3 - 2.98) suggests a moderate potential for this compound to adsorb to organic matter in soil and sediment.[2][10][11] This partitioning would reduce its concentration in the water column but could lead to accumulation in sediments, where anaerobic degradation would become the relevant loss process. This LogP range also indicates a potential for bioaccumulation in aquatic organisms, a hypothesis that must be confirmed with experimental studies (e.g., OECD 305).

Ecotoxicological Profile: A Critical Data Gap

A significant finding from reviewing available literature and safety data sheets is the lack of empirical ecotoxicity data. A complete environmental risk assessment is impossible without understanding a substance's potential to harm aquatic life. The standard "base set" of tests is required:

-

Acute toxicity to fish (e.g., OECD 203)[17]

-

Acute immobilization of daphnids (e.g., OECD 202)[17]

-

Growth inhibition of algae (e.g., OECD 201)[15]

Without this information, the environmental safety of the compound cannot be assured, regardless of its biodegradability.

Conclusion and Strategic Recommendations

This compound is a commercially important chemical with well-defined physical properties and applications. However, its environmental profile is critically underdeveloped. The unsubstantiated marketing claims of "good biodegradability" must be treated with scientific skepticism until verified by standardized, guideline-compliant studies.

Key Recommendations for Future Research:

-

Establish a Baseline: Conduct a "Ready Biodegradability" test (e.g., OECD 301F) to determine if the compound is easily mineralized by unacclimated microorganisms. This is the single most important step to validate or refute current claims.

-

Investigate Abiotic Fate: Perform studies on hydrolysis (OECD 111) and, if warranted, photolysis to understand initial transformation pathways.

-

Address Ecotoxicity: Generate the base set of ecotoxicity data (fish, daphnia, algae) to quantify the potential hazard to aquatic ecosystems.

-

Develop Analytical Methods: Create and validate analytical methods not only for the parent compound but also for its predicted primary degradation products (adipic acid and 3,4-epoxycyclohexylmethanol) to track their formation and subsequent disappearance in degradation studies.[18][19]

By systematically addressing these data gaps, a robust and scientifically defensible understanding of the environmental fate and effects of this compound can be achieved, enabling informed decisions for its safe and sustainable use.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Cas 3130-19-6 Bis (3 4 epoxycyclohexylmethyl) Adipate | Tetra [tetrawill.com]

- 4. CAS 3130-19-6: Bis[(3,4-epoxycyclohexyl)methyl] adipate [cymitquimica.com]

- 5. biosynth.com [biosynth.com]

- 6. This compound | C20H30O6 | CID 18410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 3130-19-6 [sigmaaldrich.com]

- 8. bis[(3,4-epoxycyclohexyl)methyl]adipate(UVR-6128) [xinjingchem.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. chembk.com [chembk.com]

- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 13. Frontiers | Fate of four Different Classes of Chemicals Under Aerobic and Anaerobic Conditions in Biological Wastewater Treatment [frontiersin.org]

- 14. Biodegradation of a variety of bisphenols under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. files.chemicalwatch.com [files.chemicalwatch.com]

- 16. Aerobic and anaerobic microbial degradation of crude (4-methylcyclohexyl)methanol in river sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. food.ec.europa.eu [food.ec.europa.eu]

- 18. researchgate.net [researchgate.net]

- 19. Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Cationic Photopolymerization of Bis(3,4-epoxycyclohexylmethyl) adipate

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the cationic photopolymerization of Bis(3,4-epoxycyclohexylmethyl) adipate. This document offers in-depth scientific insights, detailed experimental protocols, and data interpretation guidelines to facilitate the successful implementation of this versatile polymerization technique.

Introduction: The Significance of this compound in Cationic Photopolymerization

This compound, a cycloaliphatic epoxy resin, is a key monomer in the field of UV-curable materials. Its unique chemical structure, featuring two cycloaliphatic epoxy groups linked by a flexible adipate chain, imparts a favorable combination of properties to the resulting polymers. Cationic photopolymerization of this monomer is particularly advantageous for applications demanding high performance, such as in advanced coatings, adhesives, and electronics.[1]

The primary benefits of employing cationic photopolymerization for this system include:

-

Minimal Oxygen Inhibition: Unlike free-radical polymerization, cationic polymerization is not inhibited by atmospheric oxygen, enabling curing in ambient conditions without the need for inert gas blanketing.

-

Low Volume Shrinkage: The ring-opening mechanism of epoxy polymerization results in significantly lower volume shrinkage compared to the chain-growth polymerization of acrylates, which is critical for applications requiring high dimensional accuracy.

-

Through-Curing and "Dark Cure": Once initiated by UV light, the polymerization can continue even after the light source is removed, a phenomenon known as "dark cure." This allows for the complete cure of thick or pigmented systems.

-

Excellent Thermal and Mechanical Properties: The resulting crosslinked polyether networks exhibit high glass transition temperatures (Tg), good thermal stability, and robust mechanical performance.

-

Superior Adhesion: The polar nature of the epoxy and the resulting polyether backbone contributes to excellent adhesion to a variety of substrates.

This guide will delve into the fundamental principles, practical execution, and detailed characterization of the cationic photopolymerization of this compound.

The Chemistry of Cationic Photopolymerization

The cationic photopolymerization of this compound is a chain-growth polymerization initiated by a superacid generated from the photolysis of a photoinitiator. The process can be broken down into three key stages: initiation, propagation, and termination.

Photoinitiators: The Key to Light-Induced Polymerization

The choice of photoinitiator is critical for efficient cationic polymerization. Onium salts, such as diaryliodonium and triarylsulfonium salts, are the most commonly used photoinitiators for this process. Upon absorption of UV radiation, these salts undergo irreversible photolysis to generate a strong Brønsted acid, which acts as the initiating species.

The general mechanism for the generation of the superacid from a diaryliodonium salt is depicted below:

References

Application Notes and Protocols for "Bis(3,4-epoxycyclohexylmethyl) adipate" in 3D Printing Resins

Introduction: The Role of Bis(3,4-epoxycyclohexylmethyl) adipate in Advanced 3D Printing Resins

This compound (BECHM), a cycloaliphatic epoxy resin, is a key component in the formulation of advanced photopolymer resins for 3D printing technologies such as stereolithography (SLA) and digital light processing (DLP). Its unique molecular structure, characterized by two epoxycyclohexyl groups linked by a flexible adipate chain, imparts a desirable combination of properties to the cured material, including enhanced flexibility, toughness, and low curing shrinkage.[1][2] These attributes make BECHM-containing resins particularly suitable for applications requiring durable and resilient parts, such as in the development of medical devices, functional prototypes, and microfluidics.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of BECHM in 3D printing resin formulations. It provides a deep dive into the underlying chemistry, detailed protocols for resin preparation and printing, and methodologies for the characterization of the final printed objects.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of BECHM is fundamental to its successful application. These properties dictate its behavior during formulation, printing, and post-processing, and ultimately influence the performance of the final 3D printed part.

| Property | Value | Source |

| CAS Number | 3130-19-6 | [3] |

| Molecular Formula | C₂₀H₃₀O₆ | [3] |

| Molecular Weight | 366.45 g/mol | [3] |

| Appearance | Pale yellow to colorless viscous liquid | |

| Viscosity at 25°C | 400 - 750 mPa·s | |

| Epoxy Equivalent Weight | 190 - 215 g/eq | [1] |

| Density at 25°C | ~1.149 g/mL |

Cationic Photopolymerization: The Curing Mechanism

BECHM undergoes cationic ring-opening photopolymerization, a process initiated by the generation of a strong acid upon exposure to UV light.[4] This mechanism is distinct from the more common free-radical polymerization of acrylate-based resins and offers several advantages, including lower volume shrinkage and reduced oxygen inhibition.[2][4]

The process can be summarized in the following key steps:

-

Initiation: A photoinitiator, typically a diaryliodonium or triarylsulfonium salt, absorbs UV light and undergoes photolysis to generate a strong Brønsted or Lewis acid.

-

Propagation: The acid protonates the oxygen atom of an epoxy ring on a BECHM molecule, creating a highly reactive oxonium ion. This cation then attacks another epoxy ring, propagating the polymerization chain.

-

Chain Transfer and Termination: The polymerization continues until the reactive cationic center is terminated or transferred to another molecule.

The flexible adipate backbone of BECHM contributes to the formation of a more resilient and less brittle polymer network compared to resins based solely on more rigid cycloaliphatic epoxy monomers.[1]

Caption: Cationic Ring-Opening Photopolymerization of BECHM.

Application Protocol: Formulation of a Flexible and Tough 3D Printing Resin

This section provides a starting point for the formulation of a 3D printing resin incorporating BECHM to enhance flexibility and toughness. It is crucial to note that the optimal formulation will depend on the specific 3D printer, light source, and desired final properties. Therefore, the following should be considered a baseline for further optimization.

Materials and Equipment

-

This compound (BECHM): The flexible monomer.

-

3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC): A more rigid cycloaliphatic epoxy monomer for balancing mechanical properties.

-

Cationic Photoinitiator: A suitable diaryliodonium or triarylsulfonium salt (e.g., a mixture of S,S,S',S'-tetraphenylthiobis(4,1-phenylene)disulfonium dihexafluoroantimonate and diphenyl(4-phenylthiophenyl)sulfonium hexafluoroantimonate).

-

Reactive Diluent (Optional): A low-viscosity monofunctional or difunctional epoxy or oxetane to reduce viscosity for improved processability.

-

UV Blocker/Absorber (Optional): To control light penetration depth and improve print resolution.

-

Magnetic Stirrer and Stir Bar

-

Amber Glass Bottles: To protect the resin from ambient light.

-

Analytical Balance

-

Vacuum Chamber: For degassing the resin mixture.

Illustrative Resin Formulation

This example formulation aims to create a tough and flexible material suitable for applications requiring impact resistance.

| Component | Weight Percentage (w/w) | Purpose |

| 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC) | 60% | Primary structural monomer, provides rigidity and thermal stability.[5] |

| This compound (BECHM) | 37% | Flexibilizing and toughening agent. [1] |

| Cationic Photoinitiator | 3% | Initiates polymerization upon UV exposure. |

Resin Preparation Protocol

-

Weighing: Accurately weigh each component into a clean, dry amber glass bottle.

-

Mixing: Add a magnetic stir bar to the bottle and place it on a magnetic stirrer. Mix the components at a moderate speed in the dark until the photoinitiator is completely dissolved and the mixture is homogeneous. This may take several hours. Gentle heating (e.g., to 40-50°C) can accelerate the dissolution of solid photoinitiators.

-

Degassing: Place the uncapped bottle in a vacuum chamber and apply a vacuum to remove any dissolved air bubbles. The resin will foam and then subside. Repeat this process until bubbling ceases.

-